3,4,5-trimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that belongs to the class of benzamides. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, making it a significant component in various biologically active molecules . The compound’s structure includes a piperidine ring substituted with a methoxyethyl group, contributing to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves the following steps:
Formation of the Trimethoxybenzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 1-(2-methoxyethyl)piperidine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 3,4,5-trihydroxybenzamide.
Reduction: Formation of 3,4,5-trimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the piperidine and methoxyethyl groups, resulting in different biological activities.
3,4,5-trimethoxy-N-piperidin-3-ylbenzamide: Similar structure but without the methoxyethyl substitution, affecting its pharmacokinetics and potency.
Uniqueness
3,4,5-trimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to its combination of the trimethoxyphenyl group with the piperidine and methoxyethyl substitutions. This unique structure enhances its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5/c1-23-10-9-21-7-5-14(6-8-21)13-20-19(22)15-11-16(24-2)18(26-4)17(12-15)25-3/h11-12,14H,5-10,13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUZQDSUIFCLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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